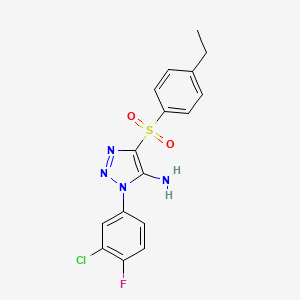
1-(3-chloro-4-fluorophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-fluorophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H14ClFN4O2S and its molecular weight is 380.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-chloro-4-fluorophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a chlorofluorophenyl group and an ethylphenylsulfonyl moiety. Its molecular formula is C19H18ClFN3O2S with a molecular weight of approximately 371.88 g/mol. The presence of the triazole ring is significant due to its diverse biological activities, particularly in medicinal chemistry.
Antitumor Activity
Recent studies have indicated that compounds containing triazole rings exhibit notable antitumor properties. For instance, derivatives of triazoles have been shown to inhibit the proliferation of various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against human breast cancer T47D cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
| This compound | TBD | TBD |
The biological activity of triazole compounds is often attributed to their ability to interact with various molecular targets. For example:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as kinases and proteases, which are crucial in cancer cell signaling pathways.
- Apoptosis Induction : They have been shown to activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
The sulfonamide group in the compound may enhance its binding affinity to target proteins due to strong interactions with amino acid residues.
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in treating cancer:
- Study on Apoptosis Induction : A study involving leukemia cell lines (THP-1 and U937) demonstrated that treatment with a structurally similar triazole compound led to significant apoptotic cell death via caspase activation .
- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications in oncology.
属性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)sulfonyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4O2S/c1-2-10-3-6-12(7-4-10)25(23,24)16-15(19)22(21-20-16)11-5-8-14(18)13(17)9-11/h3-9H,2,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKWXROXWSIXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














